molecular formula C9H9Cl3O B14657105 4-Methyl-3-(2,2,2-trichloroethyl)phenol CAS No. 42203-95-2

4-Methyl-3-(2,2,2-trichloroethyl)phenol

Cat. No.: B14657105
CAS No.: 42203-95-2
M. Wt: 239.5 g/mol
InChI Key: CTYFAVIJZRCVAI-UHFFFAOYSA-N
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Description

Properties

CAS No.

42203-95-2

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

4-methyl-3-(2,2,2-trichloroethyl)phenol

InChI

InChI=1S/C9H9Cl3O/c1-6-2-3-8(13)4-7(6)5-9(10,11)12/h2-4,13H,5H2,1H3

InChI Key

CTYFAVIJZRCVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenol can be achieved through various methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,2,2-trichloroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methyl-3-(2,2,2-trichloroethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorinated Methylphenols

4-Chloro-2-methylphenol
  • CAS : 1570-64-5 ()
  • Structure : Chlorine at the 4-position, methyl at the 2-position.
  • Properties : Higher water solubility (log P ~2.3) compared to the target compound due to fewer hydrophobic substituents. Widely studied for environmental persistence and toxicity in the OECD SIDS program ().
  • Applications : Used as a biocide and intermediate in agrochemicals.
4-Chloro-3-methylphenol
  • CAS : 59-50-7 ()
  • Structure : Chlorine at the 4-position, methyl at the 3-position.
  • Comparison : Lacks the trichloroethyl group, resulting in lower molecular weight (142.58 g/mol) and higher volatility. Its antimicrobial properties are well-documented in the Master Catalog of Analytical Methods ().

Ethyl-Substituted Phenols

4-Chloro-3-ethylphenol
  • CAS: Not explicitly listed ().
  • Structure : Chlorine at the 4-position, ethyl at the 3-position.
  • Synthesis: Produced via chlorination of 3-ethylphenol ().
  • Applications : Demonstrated bioactivity in muscle cell studies (). The ethyl group provides moderate steric hindrance but lacks the electron-withdrawing effects of trichloroethyl.

Trichloroethyl-Substituted Analogues

[4-Methyl-3-(2,2,2-Trichloroethyl)phenyl] 4-Methoxybenzoate
  • CAS : 93330-59-7 ()
  • Structure : Ester derivative of the target compound.
  • Properties : Enhanced stability due to the benzoate ester, with a molecular weight of 357.67 g/mol. The trichloroethyl group likely contributes to resistance to hydrolysis.

Other Haloalkyl Phenols

2,2,2-Trichloroethyl-Substituted Biphenyl Sulfates
  • Example : Biphenyl-4-yl 2,2,2-trichloroethyl sulfate ().
  • Comparison: The trichloroethyl group in this compound reduces conformational flexibility (evidenced by a small biphenyl dihedral angle of 4.9°). Similar steric effects may influence the target phenol’s reactivity .

Structural and Functional Analysis

Substituent Effects

  • Trichloroethyl vs.
  • Chlorine Position: Para-chlorination (as in 4-chloro-3-methylphenol) enhances antimicrobial activity, whereas meta-substitution (as in the target compound) may alter binding affinity in biological systems .

Physico-Chemical Properties

Compound log P (Predicted) Molecular Weight (g/mol) Key Applications
4-Methyl-3-(2,2,2-TCP)a ~3.5 229.53 Under research (limited data)
4-Chloro-3-methylphenol 2.8 142.58 Biocides, preservatives
4-Chloro-3-ethylphenol 3.1 156.61 Muscle cell studies
Biphenyl trichloroethyl sulfate 4.2 401.68 Structural biology

aTCP: Trichloroethylphenol

Q & A

Q. What are the common synthetic routes for 4-Methyl-3-(2,2,2-trichloroethyl)phenol, and what experimental considerations ensure regioselectivity?

Answer: Synthesis typically involves Pd-catalyzed C–H functionalization to introduce the trichloroethyl group. Key steps include:

Directing Group Strategy : A phenolic hydroxyl group can act as a directing group, enabling Pd(II) to activate the adjacent C–H bond. For example, the trichloroethyl moiety may be introduced via oxidative Heck coupling or cross-coupling reactions using 2,2,2-trichloroethyl halides .

Reaction Optimization :

  • Catalyst System : Pd(OAc)₂ with ligands like BrettPhos enhances selectivity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yield.
  • Oxidants : Ag₂O or Cu(OAc)₂ are often used to regenerate Pd(II).

Q. Critical Considerations :

  • Regioselectivity : Steric and electronic effects of the methyl group on the phenol ring influence the site of C–H activation. Computational modeling (DFT) can predict activation barriers .
  • Side Reactions : Competing pathways (e.g., over-oxidation) are minimized by controlling reaction time and stoichiometry.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)SelectivityRef.
Pd(OAc)₂/BrettPhosAg₂O, DMF, 90°C78>95%
Direct HalogenationFeCl₃, CH₂Cl₂4560%

Q. How can derivatization-GC/MS be optimized for quantifying this compound in biological matrices?

Answer: Derivatization with 2,2,2-trichloroethyl chloroformate enhances volatility and detection sensitivity:

Reaction Conditions :

  • pH : Adjust to 8–9 (using NaHCO₃) to deprotonate the phenolic -OH for efficient acylation .
  • Time/Temperature : 30 min at 60°C ensures complete derivatization.

GC/MS Parameters :

  • Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).
  • Temperature Program : 50°C (1 min) → 20°C/min → 280°C (5 min).
  • Ionization : Electron impact (70 eV), monitoring m/z fragments (e.g., 214, 216 for chlorine isotopes).

Q. Validation Metrics :

  • LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL in plasma .
  • Recovery : 85–95% in urine and hair samples after solid-phase extraction .

Advanced Research Questions

Q. How do mechanistic studies inform the optimization of Pd-catalyzed C–H trichloroethylation?

Answer: Mechanistic insights are derived from:

Kinetic Isotope Effects (KIE) : KIE >1 indicates C–H cleavage is rate-limiting.

Computational Modeling : DFT calculations reveal transition states and electronic effects of substituents (e.g., methyl vs. nitro groups) .

Catalyst Speciation : In situ XAS identifies active Pd species (e.g., Pd(II)/Pd(IV) cycles) .

Key Finding : Electron-deficient aryl rings accelerate C–H activation but may reduce catalyst turnover due to stronger Pd–substrate binding.

Q. What methodologies assess the environmental persistence and ecotoxicity of chlorinated phenolic compounds?

Answer:

Biodegradation Assays :

  • OECD 301D : Closed-bottle test measures aerobic degradation in water. This compound shows <20% degradation in 28 days, indicating persistence .

Ecotoxicology :

  • Daphnia magna Acute Toxicity : LC₅₀ = 2.5 mg/L (48-h exposure) .
  • QSAR Models : Predict bioaccumulation factors (BCF) based on logP (estimated logP = 3.8) .

Q. Table 2: Environmental Parameters

ParameterValueMethodRef.
Biodegradation (28 days)18%OECD 301D
LC₅₀ (Daphnia magna)2.5 mg/LOECD 202
BCF (predicted)650 L/kgEPI Suite

Q. How do substituent variations on the phenol ring influence bioactivity?

Answer: Structure-Activity Relationship (SAR) studies reveal:

Trichloroethyl Group : Enhances lipophilicity and membrane permeability but reduces solubility.

Methyl Substitution : At the 4-position, it sterically shields the phenolic -OH, reducing metabolic glucuronidation .

Electron-Withdrawing Groups : Nitro or chloro substituents at the 5-position increase antibacterial potency (MIC = 8 µg/mL vs. S. aureus) .

Q. Table 3: SAR of Trichloroethylphenol Derivatives

Substituent PositionGroupMIC (S. aureus)logP
3--NO₂8 µg/mL4.1
4--CH₃16 µg/mL3.8
5--Cl12 µg/mL4.0

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